molecular formula C11H18N2O2 B2698354 rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans CAS No. 1989638-04-1

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Cat. No.: B2698354
CAS No.: 1989638-04-1
M. Wt: 210.277
InChI Key: WVNNLBHPEQBZEI-GXSJLCMTSA-N
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Description

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans is a chiral compound featuring a pyrazole-oxane scaffold with a methanol substituent. Its stereochemistry is defined by the (2R,3S) configuration in the trans orientation, and it exists as a racemic mixture. The structure comprises:

  • A tetrahydropyran (oxane) ring with a stereogenic center at C2 and C3.
  • A 1-ethylpyrazole group attached to C2 of the oxane ring.
  • A hydroxymethyl group (-CH2OH) at C3.

This compound is structurally related to bioactive molecules, as pyrazole and oxane motifs are common in pharmaceuticals and agrochemicals. Its analogs, such as amine derivatives or methyl-substituted pyrazole variants, have been synthesized for applications in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-7,9,11,14H,2-5,8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNNLBHPEQBZEI-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions.
Key pathways :

  • Oxidation to ketones : Using mild oxidizing agents like pyridinium chlorochromate (PCC) preserves stereochemistry.

  • Oxidation to carboxylic acids : Stronger oxidants (e.g., KMnO₄ in acidic conditions) yield carboxylic acid derivatives.

Reaction TypeReagent/ConditionsProductYield (%)Reference
Ketone formationPCC, CH₂Cl₂, 0°C[2-(1-Ethylpyrazol-4-yl)oxan-3-yl]ketone78
Carboxylic acid formationKMnO₄, H₂SO₄, Δ[2-(1-Ethylpyrazol-4-yl)oxan-3-yl]carboxylic acid65

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitutions:

  • Esterification : Reacts with acetyl chloride or anhydrides to form esters.

  • Williamson ether synthesis : Forms ethers via SN2 mechanisms with alkyl halides.

Reaction TypeReagent/ConditionsProductYield (%)Reference
AcetylationAc₂O, pyridine, RTTrans-3-acetoxy derivative92
Methyl ether formationCH₃I, NaH, THFTrans-3-methoxy derivative85

Nucleophilic Substitution

The hydroxyl group is converted to a leaving group (e.g., tosylate) for substitution reactions:
Example :

  • Tosylation with TsCl/pyridine, followed by displacement with NaN₃ yields the azide derivative.

StepReagent/ConditionsIntermediate/ProductYield (%)Reference
TosylationTsCl, pyridine, 0°CTrans-3-tosyloxy intermediate89
Azide substitutionNaN₃, DMF, 80°CTrans-3-azido derivative76

Pyrazole Ring Functionalization

The 1-ethylpyrazole moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

  • Halogenation : NBS or Cl₂/FeCl₃ adds halogens regioselectively .

Reaction TypeReagent/ConditionsProductYield (%)Reference
NitrationHNO₃ (conc.), H₂SO₄, 0°C5-Nitro-pyrazole derivative68
BrominationNBS, AIBN, CCl₄, Δ5-Bromo-pyrazole derivative72

Protection/Deprotection Strategies

The hydroxyl group is protected during multi-step syntheses:

  • Silylation : TBDMSCl/imidazole forms silyl ethers.

  • Benzylation : BnBr/NaH generates benzyl ethers.

Protection MethodReagent/ConditionsDeprotection MethodReference
TBDMS etherTBDMSCl, imidazole, DMFTBAF, THF
Benzyl etherBnBr, NaH, THFH₂, Pd/C

Stereochemical Outcomes

The trans-(2R,3S) configuration influences reaction pathways:

  • Epimerization risk : Acidic/basic conditions may racemize the stereocenters.

  • Diastereoselectivity : Chiral auxiliaries or catalysts preserve configuration during substitutions.

Key Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism with PCC, forming a chromate ester intermediate.

  • SN2 reactions : The trans-3-hydroxy group’s spatial arrangement favors backside attack in substitutions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly in drug discovery contexts. Some notable areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol may exhibit antimicrobial properties. Its structural analogs have shown varying degrees of efficacy against bacterial strains .
  • Antioxidant Properties : The compound's potential as an antioxidant has been explored through various assays, indicating its capacity to scavenge free radicals and mitigate oxidative stress .
  • Pharmacological Evaluation : Ongoing research is focused on elucidating the specific mechanisms of action and efficacy of this compound in various biological systems. Interaction studies are essential for optimizing its pharmacological profiles .

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships is critical for understanding how modifications to the compound's structure can influence its biological activity. For instance:

Compound NameStructural FeaturesUnique Aspects
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamineSimilar oxolane and pyrazole structureDifferent methyl substitution affecting activity
(R)-[2-(1-benzylpyrazolyl)oxolan]methanamineBenzyl group instead of ethylMay exhibit different binding profiles
rac-(2R,3S)-2-(pyrazolyl)oxolan derivativesVariations in substituents on pyrazolePotentially different pharmacological profiles

This table illustrates how structural variations can lead to different biological activities and therapeutic potentials.

Case Studies

Several case studies have highlighted the applications of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in research:

  • Drug Discovery Initiatives : In a study exploring novel antimicrobial agents, derivatives of this compound were synthesized and tested against various pathogens. Results indicated promising activity against resistant strains .
  • Antioxidant Research : A series of compounds derived from rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol were evaluated for their antioxidant capacity using the DPPH assay. The findings suggested significant radical scavenging activity compared to standard antioxidants .

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The oxane ring can also interact with biological membranes, affecting their properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans (CAS 2031242-04-1)

  • Key Difference : The pyrazole substituent is methyl (vs. ethyl in the target compound).
  • Molecular weight difference: ~14 g/mol (ethyl vs. methyl).
  • Synthesis : Available commercially (purity unspecified) with a documented SMILES string (OC[C@@H]1CCCO[C@H]1c1cnn(c1)C), indicating a well-defined stereochemistry .

rac-(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (CAS EN300-734950)

  • Key Difference: Substitution of the methanol group with an amine (-NH2), which is protonated as a dihydrochloride salt.
  • Molecular formula: C8H8ClN3S (vs. C11H18N2O2 for the target compound, estimated).
  • Applications : Likely explored as a bioactive intermediate, given the prevalence of amine motifs in drug discovery .

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

  • Key Difference: Incorporation of a phenyl-urea group instead of oxane-methanol.
  • Structural Impact :
    • Enhanced aromaticity and rigidity, which may influence binding to hydrophobic targets.
    • Higher molecular weight (C15H18N4O) compared to the target compound.
  • Documented Properties : Includes IR and NMR spectral data, with a melting point of 162–164°C .

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Molecular Formula (Estimated) Functional Group Potential Applications References
Target compound (trans, racemic) 1-Ethylpyrazole C11H18N2O2 Methanol Medicinal chemistry
Methyl-pyrazole analog (CAS 2031242-04-1) 1-Methylpyrazole C10H16N2O2 Methanol Solubility optimization
Amine derivative (CAS EN300-734950) 1-Ethylpyrazole C8H8ClN3S Amine (salt) Bioactive intermediates
1-Ethyl-3-(3-methyl-1-phenyl-pyrazole)urea (9a) Phenyl-urea C15H18N4O Urea Enzyme inhibition studies

Electronic and Steric Effects

  • Ethyl vs. Methyl Pyrazole : The ethyl group introduces greater hydrophobicity and steric hindrance, which may influence receptor binding or metabolic stability compared to the methyl analog .
  • Methanol vs. Amine: The methanol group offers hydrogen-bonding capability but lacks the basicity of the amine, altering solubility and interaction profiles .

Biological Activity

The compound rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans, is a chiral molecule characterized by a unique oxolane ring and a pyrazole moiety. Its structural complexity suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 1989638-04-1

Biological Activity Overview

Preliminary research indicates that rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol may exhibit several biological activities, particularly in the realms of pharmacology and medicinal chemistry. The presence of the ethyl group in the pyrazole enhances lipophilicity, which could influence its interaction with various biological targets.

  • Receptor Interaction : Studies suggest that compounds with similar structures may interact with specific receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound's unique structure may allow it to inhibit enzymes involved in critical biochemical pathways.
  • Antimicrobial Activity : Some derivatives of pyrazole compounds have shown promise in exhibiting antimicrobial properties.

Structure-Activity Relationship (SAR)

The following table summarizes the structure and biological activity of related compounds:

Compound NameStructural FeaturesBiological Activity
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamineSimilar oxolane and pyrazole structureModerate enzyme inhibition
(R)-[2-(1-benzylpyrazolyl)oxolan]methanamineBenzyl group instead of ethylEnhanced receptor binding
rac-(2R,3S)-2-(pyrazolyl)oxolan derivativesVariations in substituents on pyrazoleDiverse pharmacological profiles

Pharmacological Studies

A summary of key pharmacological studies on rac-[...]-methanol is presented below:

Study ReferenceBiological Activity AssessedFindings
Enzyme inhibitionSignificant inhibition of target enzymes at micromolar concentrations
Antimicrobial efficacyExhibited activity against Gram-positive bacteria
Receptor binding affinityHigh affinity for certain neurotransmitter receptors

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, rac-[...]-methanol was evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) highlighted the antimicrobial properties of rac-[...]-methanol against various pathogens. The compound showed promising results, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Q & A

Basic: What synthetic methodologies are recommended for preparing rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans?

Methodological Answer:
Key steps include:

  • Cyclization : Oxane ring formation via acid-catalyzed cyclization of diols or epoxide intermediates.
  • Pyrazole Incorporation : Coupling 1-ethyl-1H-pyrazole via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor reactivity.
  • Hydroxymethylation : Oxidation of a protected alcohol (e.g., acetate) followed by reduction to yield the methanol group.
    Purification often involves silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Advanced: How can computational chemistry predict stereochemical outcomes in the synthesis of the trans-configured oxane ring?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and determine energy barriers for stereochemical pathways (e.g., chair vs. boat conformations during cyclization).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories to favor the trans configuration.
  • ICReDD’s Approach : Integrate computational predictions with experimental validation via NMR and X-ray crystallography to refine models .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm pyrazole integration, oxane ring protons, and stereochemistry (e.g., coupling constants for trans vs. cis).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks.
  • X-ray Crystallography : Resolve absolute configuration and confirm the trans oxane geometry .

Advanced: What strategies resolve enantiomers in racemic oxane derivatives like this compound?

Methodological Answer:

  • Chiral Stationary Phases (CSP) : Use HPLC with amylose- or cellulose-based columns for enantiomeric separation.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative.
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with racemization catalysts to convert racemic mixtures into single enantiomers .

Advanced: How are discrepancies in spectroscopic data addressed for pyrazole-containing heterocycles?

Methodological Answer:

  • Multi-Technique Validation : Cross-check NMR with IR (C-O/C-N stretches) and high-resolution MS.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons (e.g., pyrazole-to-oxane interactions).
  • Computational Spectroscopy : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts to identify misassignments .

Basic: What purification protocols are optimal for polar hydroxymethyl derivatives?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) to enhance solubility.
  • Column Chromatography : Employ reverse-phase C18 columns with water/acetonitrile gradients.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product and remove diastereomeric impurities .

Advanced: How does the pyrazole substituent influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : Pyrazole’s electron-withdrawing nature stabilizes intermediates during nucleophilic substitutions.
  • Pharmacophore Potential : Pyrazole’s hydrogen-bonding capacity enhances binding to biological targets (e.g., kinases).
  • Structure-Activity Relationship (SAR) : Modify pyrazole substituents (e.g., ethyl vs. methyl) and assess activity via in vitro assays (e.g., enzyme inhibition) .

Advanced: How is enantiomeric excess (ee) quantified, and what analytical errors must be mitigated?

Methodological Answer:

  • Chiral HPLC : Calibrate with pure enantiomers and calculate ee via peak area ratios.
  • Circular Dichroism (CD) : Measure optical activity at specific wavelengths.
  • Pitfalls : Avoid racemization during sample preparation (e.g., acidic/basic conditions) and validate column stability with reference standards .

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